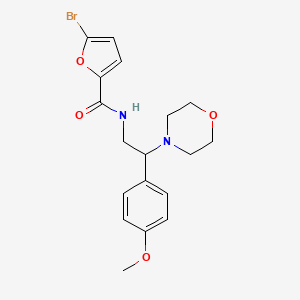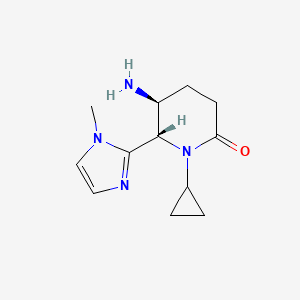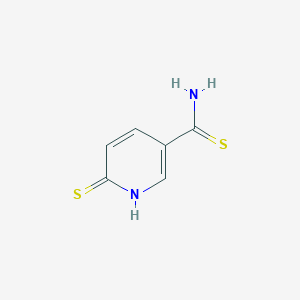
6-Sulfanylidene-1H-pyridine-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Sulfanylidene-1H-pyridine-3-carbothioamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a thioamide group. This compound has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A comprehensive study on the synthesis and evaluation of antimicrobial activity of derivatives related to 6-Sulfanylidene-1H-pyridine-3-carbothioamide reveals significant findings. These compounds, including isothiazolo[5,4-b]pyridin-3(2H)-ones and N-substituted 2-sulfanylnicotinamides, exhibited potent antimicrobial properties against various strains of bacteria and fungi. The synthesis process utilized a cyclic route enabling reversible conversion among the derivatives, with N-(aralkyl)-2-sulfanylnicotinamides showing the highest fungitoxicity and good activity against Gram-positive bacteria (Pregnolato et al., 2000).
Anti-Inflammatory Applications
Another research avenue explored the anti-inflammatory potential of derivatives from this compound. Specifically, derivatives synthesized through the condensation of 5-mercapto-3-(4′-pyridyl)-4H-1,2,4-triazol-4-yl-thiosemicarbazide exhibited significant anti-inflammatory activity in a carrageenan-induced acute paw edema model in rats, showcasing their potential in anti-inflammatory drug development (Sachdeva et al., 2013).
Antimycobacterial Activity and QSAR Analysis
Quantitative structure-activity relationship (QSAR) analysis of 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles and pyridine-2-carbothioamides has shown that these compounds have significant activity against Mycobacterium tuberculosis and M. avium. The study highlighted the importance of hydrophobicity and electron-withdrawing substituents in enhancing antimycobacterial activity (Klimešová et al., 2000).
Spin Crossover in Iron(II) Complexes
Research into the functionalization of this compound derivatives has also extended into the field of coordination chemistry, specifically in the synthesis of iron(II) complexes that exhibit spin crossover (SCO) properties. These properties are critical for applications in molecular electronics and spintronics, where the magnetic properties of a material can be switched by external stimuli (Attwood et al., 2019).
Organotin Complexes
The interaction of pyridine-2-carbothioamide derivatives with organotin compounds has been studied, revealing potential for enzyme deactivation through the formation of tin-sulphur bonds. This research provides insights into the mechanisms of organotin toxicity and their potential therapeutic applications (Smith & Khoo Lian Ee, 1980).
Propiedades
IUPAC Name |
6-sulfanylidene-1H-pyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFPROLFUYFWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


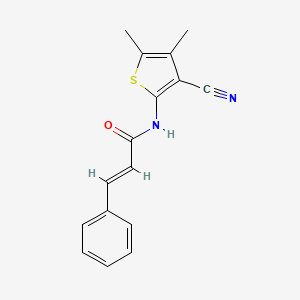
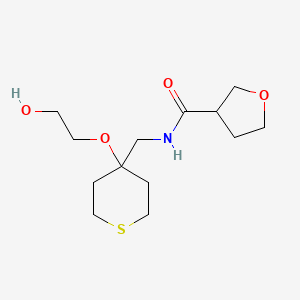

![Tert-butyl 3-[(2,4-difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2605785.png)
![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2605786.png)
![(1R,5S)-N-(thiophen-2-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2605787.png)
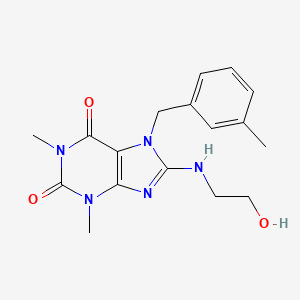
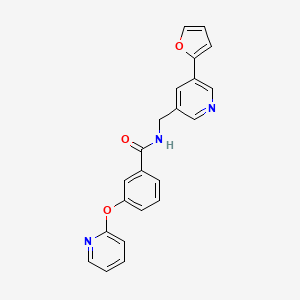
![5,6-dichloro-N-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B2605792.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2605793.png)
